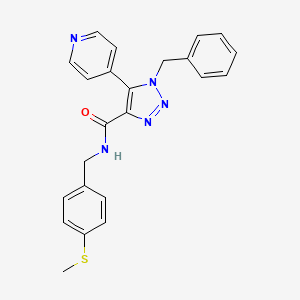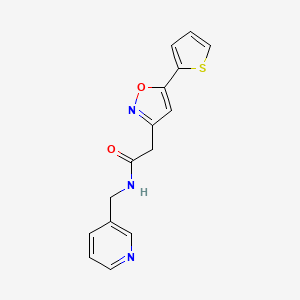![molecular formula C9H21ClN2 B2821370 [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride CAS No. 2171266-22-9](/img/structure/B2821370.png)
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results . For detailed reaction mechanisms, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “this compound” are not provided in the search results .Applications De Recherche Scientifique
Anticancer Activity
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride and its derivatives have been explored in the context of cancer research. For instance, palladium (Pd)II and platinum (Pt)II complexes derived from similar pyrrole Schiff base ligands demonstrated significant anticancer activity. These complexes showed strong DNA-binding affinity and reduced cell viability in various cancer cell lines, indicating their potential as anticancer agents (Mbugua et al., 2020).
Ligand Exchange and Spin State Equilibria
Research has also focused on the ligand exchange and spin state equilibria in related iron(II) complexes. These studies are crucial in understanding the solution chemistry of such compounds, which can lead to the development of new catalysts or therapeutic agents (Draksharapu et al., 2012).
Catalytic Activities
The synthesis and characterization of palladium(II) complexes with similar ligands have been explored for their catalytic activities, particularly in reactions like the Suzuki-Miyaura coupling. This research is significant in the field of organic chemistry and for the development of more efficient catalysts (Shukla et al., 2021).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes of pyridoxal Schiff bases, which are structurally related to this compound, have shown potential in photocytotoxicity and cellular imaging. This research is pivotal in developing new therapeutic agents and diagnostic tools in medicine (Basu et al., 2015).
Water Oxidation Catalysis
Compounds structurally related to this compound have been studied for their application in water oxidation catalysis. Such research is crucial for the development of sustainable energy solutions (Zong & Thummel, 2005).
Drug Formulation and Solubility Improvement
Studies have also been conducted on improving the solubility and formulation of drugs using similar compounds. This is vital for enhancing the effectiveness and bioavailability of pharmaceuticals (Burton et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)7-11-5-3-4-9(11)6-10;/h8-9H,3-7,10H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSJNMOFPGJXAW-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@@H]1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)







![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)